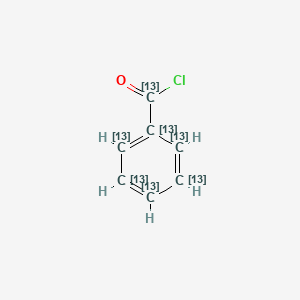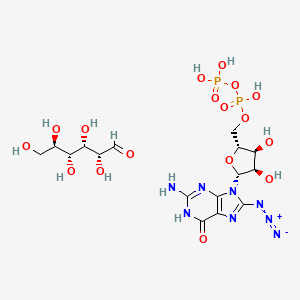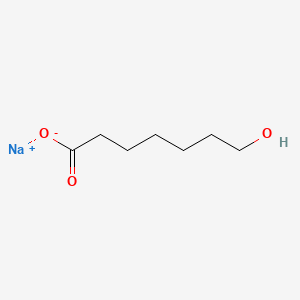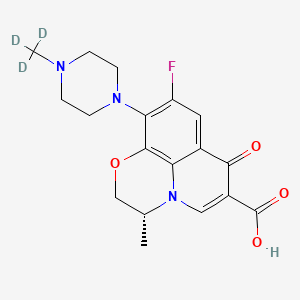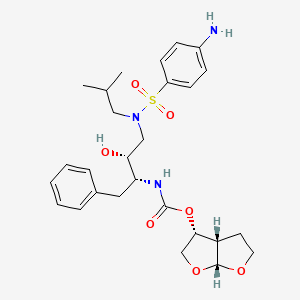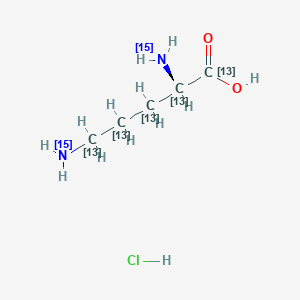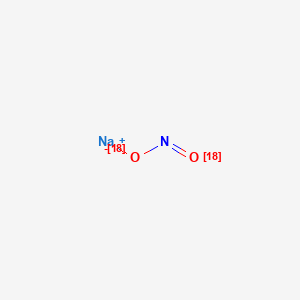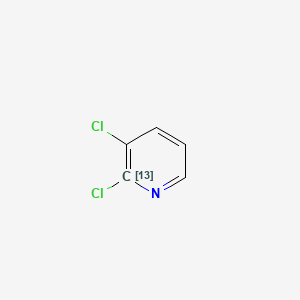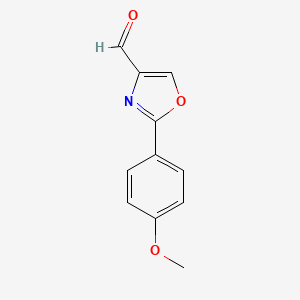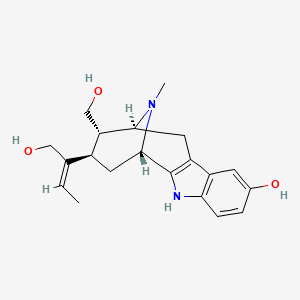
Rauvotetraphylline A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rauvotetraphylline A is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla. This compound belongs to the family Apocynaceae, which is known for producing novel heterocyclic alkaloids with monoterpene indole skeletons. These compounds have garnered significant interest due to their potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .
準備方法
Synthetic Routes and Reaction Conditions: The isolation of Rauvotetraphylline A involves extracting the aerial parts of Rauvolfia tetraphylla using ethanol. The extract is then subjected to various chromatographic techniques to purify the compound. The molecular formula of this compound is C20H26N2O3, and its structure is confirmed through spectroscopic methods such as UV, IR, and HRESIMS .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application.
化学反応の分析
Types of Reactions: Rauvotetraphylline A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Rauvotetraphylline A has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical structure and reactivity, which can lead to the development of new synthetic methodologies.
Biology: Research focuses on the biological activities of this compound, such as its cytotoxic effects on cancer cells.
Medicine: The compound’s potential therapeutic properties, including anticancer and antimalarial activities, are of significant interest.
作用機序
The mechanism of action of Rauvotetraphylline A involves its interaction with various molecular targets and pathways. The compound’s indole structure allows it to interact with enzymes and receptors in biological systems, leading to its observed biological activities. For example, its anticancer effects may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
- Rauvotetraphylline B
- Rauvotetraphylline C
- Rauvotetraphylline D
- Rauvotetraphylline E
特性
IUPAC Name |
(1S,12S,13S,14R)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13-,16-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGDPTFDPKCFEM-BKRWUIHZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CO)C1CC2C3=C(CC(C1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CO)\[C@@H]1C[C@H]2C3=C(C[C@@H]([C@H]1CO)N2C)C4=C(N3)C=CC(=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Rauvotetraphylline A and where is it found?
A1: this compound is a novel indole alkaloid first isolated from the aerial parts of the Rauvolfia tetraphylla plant. [, ] This plant, a member of the Apocynaceae family, is known for its traditional medicinal uses and is a rich source of bioactive compounds. [, ]
Q2: What other indole alkaloids are present in Rauvolfia tetraphylla?
A2: Rauvolfia tetraphylla contains a diverse array of indole alkaloids, including reserpine, reserpiline, yohimbine, ajmaline, and others. [] Notably, the leaves of this plant also contain the antipsychotic indole alkaloids α-yohimbine, isoreserpiline, and 10-methoxy tetrahydroalstonine. []
Q3: Has the structure of this compound been determined?
A3: Yes, the structure of this compound has been elucidated using spectroscopic techniques. Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data. To obtain these details, it would be necessary to refer to the full research article describing the isolation and characterization of this compound [].
Q4: Have any biological activities been reported for this compound?
A4: While the provided abstracts do not explicitly mention specific biological activities for this compound, they highlight the diverse pharmacological potential of Rauvolfia tetraphylla extracts and its isolated constituents. [, ] These activities include antimicrobial, antioxidant, anti-inflammatory, cytotoxic, cardioprotective, and others. [, ] Further research is needed to determine if this compound contributes to any of these activities.
Q5: Are there any known synthetic routes to produce this compound?
A5: The provided abstracts focus on the isolation and identification of this compound from natural sources. [, ] There is no mention of synthetic routes for its production. Given the complex structure typical of indole alkaloids, synthesizing this compound in the laboratory would likely be a challenging endeavor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
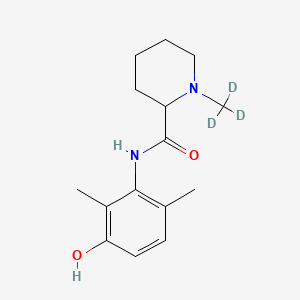
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
